

Technical Guide: 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene
CAS No.:	63762-81-2
Cat. No.:	B2545007

[Get Quote](#)

CAS Registry Number: 63762-81-2 Synonyms: 5-Fluoro-4-methoxy-2-nitrotoluene; 2-Fluoro-5-methyl-4-nitroanisole

Executive Summary & Strategic Significance

In the landscape of medicinal chemistry, **1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene** (CAS 63762-81-2) serves as a critical "scaffold modifier." While structurally homologous to the core intermediates used in blockbuster EGFR inhibitors like Osimertinib (which typically lack the C4-methyl group), this compound allows researchers to probe steric tolerance within the ATP-binding pockets of kinases.

The C4-methyl group introduces a specific steric bulk that can enhance selectivity or alter metabolic stability (blocking benzylic oxidation sites). Consequently, this molecule is not merely a reagent but a strategic tool for Structure-Activity Relationship (SAR) optimization in oncology and agrochemical pipelines.

Chemical Profile & Physical Properties[1][2][3][4]

Property	Data
Molecular Formula	C ₈ H ₈ FNO ₃
Molecular Weight	185.15 g/mol
Appearance	Pale yellow to yellow crystalline solid
Melting Point	128 – 132 °C (Typical range for pure polymorphs)
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in water
Electronic Character	Highly activated for S _N Ar due to para-nitro group
Key Functional Groups	Fluorine (Leaving group), Nitro (Reducible), Methoxy (Donor)

Synthetic Pathways

The synthesis of CAS 63762-81-2 can be approached via two distinct strategies depending on the available starting materials and scale requirements.

Pathway A: Electrophilic Aromatic Substitution (Industrial Route)

This method utilizes the strong para-directing effect of the methoxy group to install the nitro functionality regioselectively.

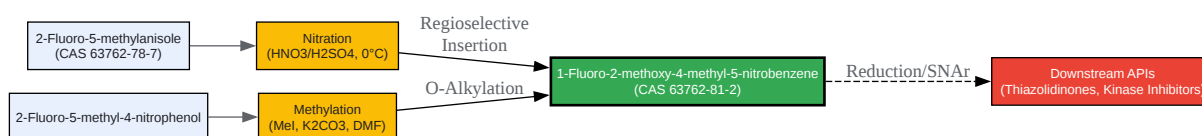
- Precursor: 1-Fluoro-2-methoxy-4-methylbenzene (2-Fluoro-5-methylanisole).
- Reagent: Fuming Nitric Acid / H₂SO₄.
- Mechanism: The methoxy group at C2 strongly activates the C5 position (para to itself). The methyl group at C4 weakly activates C5 (ortho to itself). The fluorine at C1 deactivates but directs ortho/para. The C5 position is the only site where activating effects converge synergistically without extreme steric hindrance.

Pathway B: Nucleophilic Alkylation (Medicinal Chemistry Route)

Documented in Patent US10544113, this route builds the ether linkage from a nitrophenol precursor.

- Precursor: 2-Fluoro-5-methyl-4-nitrophenol.
- Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K_2CO_3 .
- Mechanism: S_N2 attack of the phenoxide anion on the methylating agent.

Visualization of Synthetic Logic



[Click to download full resolution via product page](#)

Figure 1: Convergent synthetic pathways for CAS 63762-81-2 showing both the nitration and alkylation routes.

Detailed Experimental Protocols

Protocol 1: Regioselective Nitration (Scale: 10g)

Adapted from standard fluoroanisole nitration procedures.

Rationale: Low temperature is critical to prevent over-nitration or oxidation of the methyl group.

- Preparation: Charge a 250 mL 3-neck round-bottom flask with 1-Fluoro-2-methoxy-4-methylbenzene (10.0 g, 71.3 mmol) and Dichloromethane (DCM, 100 mL). Cool to $-10^{\circ}C$ using an ice/salt bath.

- Acid Addition: Add concentrated Sulfuric Acid (H_2SO_4 , 20 mL) dropwise, maintaining internal temperature $< 0^\circ\text{C}$.
- Nitration: Add Fuming Nitric Acid (HNO_3 , 1.1 eq, 5.0 g) dropwise over 30 minutes. The reaction is exothermic; strict temperature control is required to ensure regioselectivity at the C5 position.
- Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1][2] Product should appear as a less polar spot compared to the starting material.
- Quench: Pour the reaction mixture carefully onto 200g of crushed ice.
- Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with sat.[2] NaHCO_3 (to remove acid) and Brine. Dry over Na_2SO_4 . [2]
- Purification: Concentrate in vacuo. Recrystallize the crude yellow solid from Ethanol/Water to yield pale yellow needles.

Protocol 2: Methylation of Nitrophenol (Scale: 3g)

Based on Patent US10544113B2 methodologies.

- Dissolution: Dissolve 2-fluoro-5-methyl-4-nitrophenol (3.10 g, 18.1 mmol) in DMF (30 mL).
- Base Activation: Add Potassium Carbonate (K_2CO_3 , 3.75 g, 27.2 mmol). Stir for 15 minutes at room temperature to generate the phenoxide.
- Alkylation: Add Iodomethane (MeI, 5.60 mL, excess) dropwise. Caution: MeI is a potent alkylating agent and neurotoxin.
- Reaction: Stir at ambient temperature for 4–6 hours.
- Isolation: Dilute with water (150 mL) to precipitate the product. Filter the solid, wash with water, and dry under vacuum at 45°C .

Reactivity & Downstream Applications

The core value of CAS 63762-81-2 lies in its "orthogonal" reactivity, allowing sequential functionalization.

A. Nucleophilic Aromatic Substitution (S_NAr)

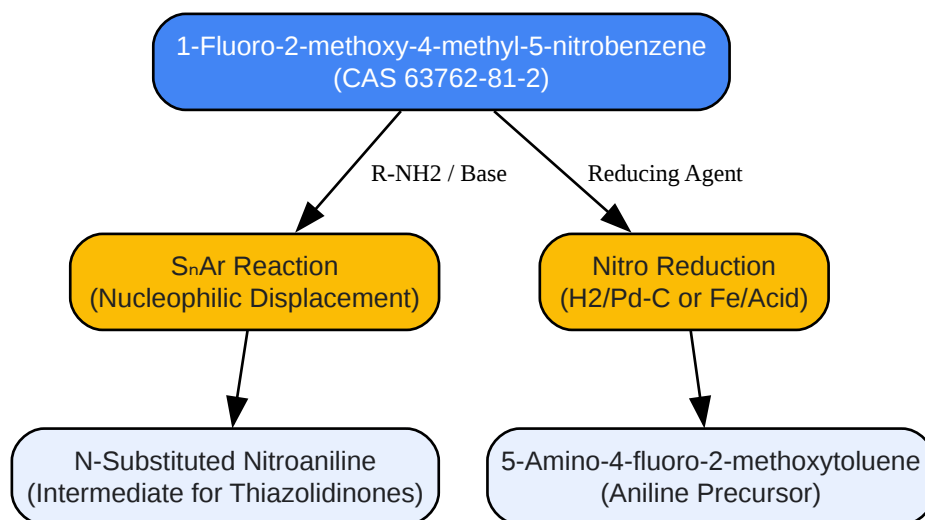
The fluorine atom at C1 is highly activated by the para-nitro group (at C5) and the ortho-methoxy group (inductive effect).

- Reaction: Displacement of F with amines (primary/secondary) or alkoxides.
- Application: Synthesis of N-aryl cores for kinase inhibitors.
- Condition Note: The C4-methyl group provides steric hindrance, potentially slowing down S_NAr compared to the non-methylated analog. Higher temperatures (80–100°C) in DMSO/DMAc may be required.

B. Nitro Reduction[3]

- Reaction: Reduction of NO_2 to NH_2 (Aniline).
- Reagents: $H_2/Pd-C$, Fe/NH_4Cl , or $SnCl_2$.
- Product: 5-Amino-4-fluoro-2-methoxytoluene. This aniline is a "privileged structure" for coupling with pyrimidines or quinazolines in EGFR inhibitor synthesis.

Reactivity Map



[Click to download full resolution via product page](#)

Figure 2: Divergent reactivity profile showing the two primary chemical transformations utilized in drug discovery.

Safety & Handling (E-E-A-T)

Hazard Class: Irritant / Toxic.

- Skin/Eye: Causes severe irritation. The nitro group facilitates skin absorption.
- Inhalation: Dust causes respiratory distress. Use a localized exhaust hood.
- Reactivity: Nitro-aromatics can be energetic. Avoid heating crude reaction mixtures above 150°C without DSC (Differential Scanning Calorimetry) testing.
- Mel Handling: If using Protocol 2, Methyl Iodide is a volatile carcinogen. Use a glovebox or high-efficiency fume hood.

References

- Synthesis of Thiazolidinone Compounds. Patent US10544113B2. (2020). Describes the methylation of 2-fluoro-5-methyl-4-nitrophenol to yield CAS 63762-81-2.
- BenchChem Technical Data. 1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene Reactivity Profile. Discusses S_NAr pathways for fluorinated nitrobenzenes.
- Unibrom Corp Product Guide. Intermediates: 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. Highlights the compound as a versatile synthon for API synthesis. [3][1]
- MDPI Molecules. Nucleophilic Aromatic Substitution in Fluoronitrobenzenes. Theoretical and practical analysis of regioselectivity in S_NAr reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom \[unibrom.com\]](#)
- [2. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook \[chemicalbook.com\]](#)
- [3. 1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene | 182880-71-3 | Benchchem \[benchchem.com\]](#)
- To cite this document: BenchChem. [Technical Guide: 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2545007/docs#technical-guide-1-fluoro-2-methoxy-4-methyl-5-nitrobenzene\]](https://www.benchchem.com/product/b2545007/docs#technical-guide-1-fluoro-2-methoxy-4-methyl-5-nitrobenzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check